

An In-depth Technical Guide to the Molecular Structure of Isobutylidenediurea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutylidenediurea*

Cat. No.: *B1196803*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylidenediurea (IBDU) is a condensation product of isobutyraldehyde and urea, primarily utilized as a slow-release nitrogen fertilizer in agriculture. Its efficacy is rooted in its low aqueous solubility and controlled hydrolysis to plant-available urea. This guide provides a comprehensive overview of the molecular structure of IBDU, including its chemical and physical properties. While experimental crystallographic data detailing precise bond lengths and angles are not publicly available, this document synthesizes existing knowledge on its synthesis, mechanism of action, and theoretical structural aspects. Detailed experimental protocols for its synthesis are also provided, alongside visualizations of its formation and breakdown pathways.

Introduction

Isobutylidenediurea, systematically named N,N''-(2-Methylpropane-1,1-diyl)diurea, is an organic compound with the chemical formula C₆H₁₄N₄O₂.^{[1][2][3]} It is a white, crystalline solid with low solubility in water, a key characteristic that underpins its principal application.^{[1][3]} Developed as a controlled-release fertilizer, IBDU provides a steady supply of nitrogen to plants by slowly hydrolyzing in the soil to release urea and isobutyraldehyde.^{[1][3]} This controlled release minimizes nitrogen loss through leaching and volatilization, enhancing nitrogen use efficiency.^[4]

Molecular Structure and Properties

The molecular structure of **isobutylidenediurea** consists of an isobutyl group attached to a central carbon atom, which is in turn bonded to two urea moieties.

Chemical Identifiers:

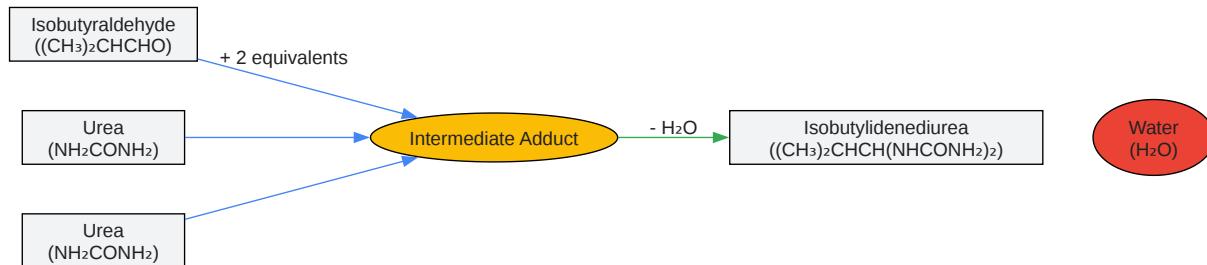
- IUPAC Name: N,N''-(2-Methylpropane-1,1-diy)diurea[1]
- CAS Number: 6104-30-9[2]
- Chemical Formula: C₆H₁₄N₄O₂[1][2][3]
- Molecular Weight: 174.20 g/mol [5]
- Synonyms: IBDU, Isodur, Diureidoisobutane, Isobutylidene diurea[1][5]

Physicochemical Properties

Property	Value	Reference
Appearance	White crystalline solid	[1]
Solubility in Water	Low (0.1-0.2 g/100 mL at 25°C)	[6]
Melting Point	198-201 °C	
Density	Approximately 1.25 g/cm ³	

Note: Some physical properties may vary slightly depending on the crystalline form and purity.

Structural Data

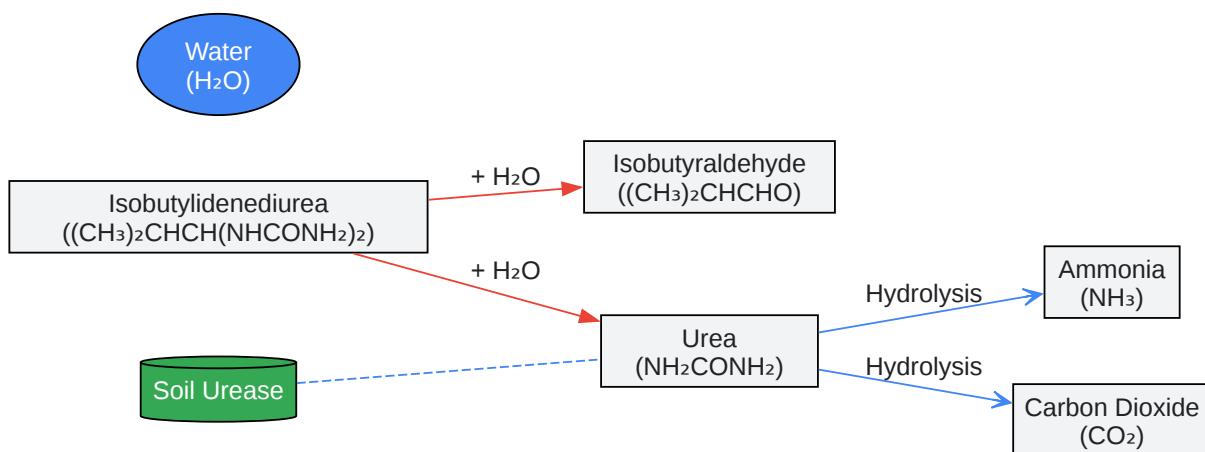

As of the latest literature review, a publicly available, solved crystal structure for **isobutylidenediurea** with experimentally determined bond lengths and angles could not be identified. Therefore, a detailed table of quantitative structural parameters cannot be provided at this time. Theoretical calculations and comparisons with structurally similar molecules, such as urea and its derivatives, can provide estimations of these parameters.

Synthesis and Hydrolysis of Isobutylidenediurea

The primary mechanism for both the industrial synthesis and the environmental breakdown of IBDU involves a reversible condensation and hydrolysis reaction.

Synthesis Pathway

The industrial production of **isobutylidenediurea** involves the acid-catalyzed condensation reaction of one mole of isobutyraldehyde with two moles of urea. The reaction proceeds with the formation of a stable diurea compound and the elimination of a water molecule.



[Click to download full resolution via product page](#)

Caption: Synthesis of **Isobutylidenediurea**.

Hydrolysis Pathway

The slow-release mechanism of IBDU as a fertilizer is governed by its hydrolysis in the soil. This reaction is the reverse of its synthesis, where IBDU reacts with water to break down into isobutyraldehyde and urea. The released urea is then further hydrolyzed by soil urease into ammonia and carbon dioxide, which can be utilized by plants. The rate of IBDU hydrolysis is primarily dependent on soil moisture and pH, and to a lesser extent on temperature, but is not significantly affected by microbial activity.[1][4]

[Click to download full resolution via product page](#)

Caption: Hydrolysis of **Isobutylidenediurea** in Soil.

Experimental Protocols

Synthesis of Isobutylidenediurea

Objective: To synthesize **isobutylidenediurea** via the condensation of isobutyraldehyde and urea.

Materials:

- Isobutyraldehyde (99%)
- Urea (99%)
- Concentrated Sulfuric Acid (as catalyst)
- Distilled Water
- Ethanol
- Beakers, magnetic stirrer, heating mantle, Buchner funnel, filter paper, pH meter.

Procedure:

- Prepare a saturated solution of urea in distilled water at 50°C in a beaker equipped with a magnetic stirrer.
- Slowly add isobutyraldehyde to the urea solution in a 1:2 molar ratio (isobutyraldehyde:urea).
- Adjust the pH of the mixture to approximately 4.0 by the dropwise addition of concentrated sulfuric acid while stirring continuously.
- Continue stirring the mixture at 50°C for 2-3 hours. A white precipitate of **isobutylidenediurea** will form.
- After the reaction is complete, cool the mixture to room temperature.
- Collect the white precipitate by vacuum filtration using a Buchner funnel.
- Wash the precipitate with cold distilled water to remove any unreacted urea and catalyst.
- Further wash the product with ethanol to remove unreacted isobutyraldehyde.
- Dry the purified **isobutylidenediurea** in a vacuum oven at 60°C to a constant weight.
- Characterize the final product using techniques such as melting point determination, and infrared (IR) spectroscopy.

Biological Signaling

Currently, there is a lack of scientific literature describing the direct involvement of **isobutylidenediurea** in specific biological signaling pathways within plant or animal systems, beyond its role as a pro-nutrient that releases urea. The biological effects observed are primarily attributed to the action of urea and its subsequent conversion to ammonia, which then enters the nitrogen metabolic pathways of the organism.

Conclusion

Isobutylidenediurea is a molecule of significant agricultural importance, with its molecular structure being central to its function as a controlled-release fertilizer. While a detailed

crystallographic analysis is not publicly available, its chemical properties, synthesis, and mechanism of hydrolysis are well-understood. The provided synthesis protocol offers a clear methodology for its laboratory preparation. Future research efforts could be directed towards obtaining a high-resolution crystal structure of IBDU to provide precise quantitative data on its molecular geometry and to further elucidate the structure-function relationship that governs its slow-release properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. slow release fertilizer [turf.arizona.edu]
- 2. N,N"-isobutylidene)diurea | 6104-30-9 [chemicalbook.com]
- 3. Isobutylidenediurea - Wikipedia [en.wikipedia.org]
- 4. newsomseed.com [newsomseed.com]
- 5. Ibdū | C6H14N4O2 | CID 22478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbchem.net [nbchem.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Isobutylidenediurea]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1196803#molecular-structure-of-isobutylidenediurea>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com